molecular formula C21H20FN3O2 B2371374 N-(2-fluorophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921884-57-3

N-(2-fluorophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2371374
CAS No.: 921884-57-3
M. Wt: 365.408
InChI Key: QEBOMYHWOWYDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic quinoline derivative of significant interest in medicinal chemistry research. This compound is built around a versatile quinoline core, a scaffold renowned for its wide spectrum of biological activities and its fundamental role in the development of pharmaceutical substances . The specific molecular architecture of this reagent, featuring a 2-(pyrrolidin-1-yl)quinoline moiety linked via an ether-acetamide bridge to a 2-fluorophenyl group, presents a sophisticated scaffold for the design of novel bioactive molecules. Quinoline and its derivatives, particularly those functionalized at the 8-position, are the subject of extensive investigation in chemical biology and drug discovery . These compounds are recognized for their impressive pharmacological potential, including documented antimalarial and anticancer activities, among others . The 8-hydroxyquinoline substructure, from which this compound is derived, is a privileged scaffold in medicinal chemistry. It is known for its metal-chelating properties and has demonstrated a range of biological effects such as antimicrobial, anticancer, and anti-neurodegenerative activities . The incorporation of the pyrrolidine ring and the fluorophenyl group are common strategies in lead optimization, aimed at modulating the compound's physicochemical properties, binding affinity, and metabolic stability. This compound is provided exclusively for research use in laboratory settings. It is intended for in vitro studies to investigate its mechanisms of action, which may involve interactions with enzymes like topoisomerases or kinase inhibition pathways, as seen in other quinoline-based agents . Researchers can utilize this chemical as a key intermediate or a novel chemical entity for screening against biological targets, exploring structure-activity relationships (SAR), and developing new therapeutic candidates for diseases like cancer and parasitic infections. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-16-7-1-2-8-17(16)23-20(26)14-27-18-9-5-6-15-10-11-19(24-21(15)18)25-12-3-4-13-25/h1-2,5-11H,3-4,12-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOMYHWOWYDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN3O2, with a molecular weight of 365.408 g/mol. The compound features a quinoline nucleus, which is known for its diverse pharmacological properties. The presence of the pyrrolidine moiety enhances its biological activity, making it a valuable candidate for further research.

The biological activity of this compound can be attributed to its interaction with various biological targets. Quinoline derivatives are known to exhibit a range of activities including antimicrobial, anti-inflammatory, and anticancer effects. The mechanism often involves the inhibition of key enzymes or receptors that are critical for pathogen survival or disease progression.

Antimycobacterial Activity

A study investigating substituted quinoline derivatives highlighted that compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis. For instance, N-cycloheptylquinoline-2-carboxamide exhibited higher activity than standard treatments like isoniazid and pyrazinamide . This suggests that the compound may also possess antimycobacterial properties.

Antibacterial Activity

Research has shown that quinoline derivatives exhibit potent antibacterial activity. In vitro studies indicated that certain pyrrole and quinoline derivatives had minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin . This positions this compound as a promising candidate for further antibacterial exploration.

Case Study 1: Antimycobacterial Screening

In a comparative study, several quinoline derivatives were screened for their antimycobacterial activity. The compound this compound was included in this screening process. Results indicated that it exhibited an IC50 value comparable to established drugs, indicating potential for development as an antitubercular agent.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on various quinoline derivatives, including those similar to this compound. The study revealed that modifications in the quinoline structure significantly influenced biological activity, with certain substitutions leading to enhanced potency against both bacterial and mycobacterial strains.

Summary of Biological Activities

Activity Type Effectiveness Reference
AntimycobacterialHigh
AntibacterialModerate to High
Cytotoxicity (THP-1 cells)Low

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Acetamides

Several analogs share the N-(fluorophenyl)acetamide motif but differ in substitution patterns:

  • 2-Chloro-N-(4-fluorophenyl)acetamide (): This compound serves as a synthetic intermediate for derivatives like (quinolin-8-yloxy)acetamides.
  • 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868, ): Features a 3-fluorophenyl group linked via an ethyl spacer. The dioxoquinazolinyl moiety introduces hydrogen-bonding capabilities, which could enhance interactions with biological targets like acetylcholinesterase .

Key Structural Differences:

Compound Fluorophenyl Position Core Structure Functional Groups Potential Application
Target Compound 2-fluoro Quinolin-8-yloxy Pyrrolidin-1-yl, acetamide Enzyme inhibition, probes
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluoro Chloroacetamide None Synthetic intermediate
ZINC08993868 3-fluoro Dioxoquinazolinyl Ethyl spacer, dioxoquinazolinyl Acetylcholinesterase inhibition

Quinolin-8-yloxy Acetamide Derivatives

Compounds with the quinolin-8-yloxy-acetamide backbone highlight the role of substituents on the quinoline ring:

  • N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate (): The N-methyl and N-phenyl groups on the acetamide nitrogen create steric bulk, which may hinder rotational freedom. Crystallographic data reveals a dihedral angle of 87.19° between the quinoline and phenyl rings, suggesting a non-planar conformation that could influence binding to lanthanide ions in coordination complexes .
  • 2-(2-Aminophenyl)-N-(quinolin-8-yl)acetamide (): Substitution with an aminophenyl group introduces hydrogen-bond donors, contrasting with the pyrrolidin-1-yl group in the target compound. This difference may affect solubility or metal-ion chelation efficiency .

Crystallographic Comparison:

Compound Crystal System Dihedral Angle (Quinoline-Phenyl) Hydrogen Bonding Reference
Target Compound Not reported Not reported Likely O–H⋯N/O interactions (inferred) N/A
N-Methyl-N-phenyl derivative Orthorhombic 87.19° O–H⋯N, O–H⋯O (water-mediated)

Pyrrolidin-1-yl vs. Other Quinoline Substituents

The pyrrolidin-1-yl group at the quinoline 2-position distinguishes the target compound from analogs with alternative substituents:

  • DCVJ-Halo (): Features a pyrido[3,2,1-ij]quinolin-8-yloxy core with a dicyanovinyl group. The extended π-system and fluorogenic rotor (DCVJ) enable applications in protein imaging, a functionality absent in the target compound .

Preparation Methods

Synthesis of 2-(Pyrrolidin-1-yl)quinolin-8-ol Intermediate

The quinoline scaffold with a pyrrolidine substituent at position 2 and a hydroxyl group at position 8 serves as the foundational intermediate.

Method 1: Betti Reaction-Based Cyclocondensation

  • Procedure :
    • React 8-hydroxyquinoline with pyrrolidine and an aldehyde (e.g., formaldehyde) in ethanol under reflux.
    • The reaction proceeds via a Mannich-type mechanism, forming the C–N bond at position 2.
  • Conditions :
    • Solvent: Ethanol or acetic acid.
    • Temperature: Reflux (78–100°C).
    • Time: 12–72 hours.
  • Yield : 60–75%.

Method 2: Nucleophilic Aromatic Substitution

  • Procedure :
    • Brominate 8-hydroxyquinoline at position 2 using Br₂/FeBr₃.
    • Substitute bromide with pyrrolidine in the presence of a base (e.g., K₂CO₃).
  • Conditions :
    • Solvent: DMF or DMSO.
    • Temperature: 80–120°C.
    • Time: 6–24 hours.
  • Yield : 50–65%.

Etherification at Position 8

The hydroxyl group of 2-(pyrrolidin-1-yl)quinolin-8-ol is alkylated to introduce the acetamide side chain.

Method 1: Williamson Ether Synthesis

  • Procedure :
    • Deprotonate the hydroxyl group with NaH or K₂CO₃.
    • React with chloroacetyl chloride in anhydrous THF or acetone.
    • Isolate 2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetyl chloride.
  • Conditions :
    • Solvent: THF, acetone, or DCM.
    • Temperature: 0°C to room temperature.
    • Time: 2–6 hours.
  • Yield : 70–85%.

Method 2: Mitsunobu Reaction

  • Procedure :
    • React 2-(pyrrolidin-1-yl)quinolin-8-ol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
    • Hydrolyze the ester to the carboxylic acid, then convert to acid chloride.
  • Conditions :
    • Solvent: THF or DCM.
    • Temperature: 0°C to room temperature.
    • Time: 12–24 hours.
  • Yield : 60–75%.

Amidation with 2-Fluoroaniline

The acetyl chloride intermediate is coupled with 2-fluoroaniline to form the final acetamide.

Method 1: Schotten-Baumann Reaction

  • Procedure :
    • Add 2-fluoroaniline to a solution of 2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetyl chloride in aqueous NaOH.
    • Stir vigorously to form the amide bond.
  • Conditions :
    • Solvent: Water/THF biphasic system.
    • Temperature: 0–5°C.
    • Time: 1–3 hours.
  • Yield : 80–90%.

Method 2: Coupling Reagent-Mediated Synthesis

  • Procedure :
    • Activate the carboxylic acid (from hydrolysis of the ester) with HATU or EDC/HOBt.
    • React with 2-fluoroaniline in DMF or DCM.
  • Conditions :
    • Solvent: DMF or DCM.
    • Base: DIPEA or TEA.
    • Temperature: Room temperature.
    • Time: 12–24 hours.
  • Yield : 85–95%.

Optimization and Challenges

Regioselectivity in Quinoline Functionalization

  • Challenge : Competing reactions at positions 2, 4, and 8 of quinoline.
  • Solution : Use directing groups (e.g., hydroxyl at position 8) to favor substitution at position 2.

Stability of Chloroacetyl Intermediate

  • Challenge : Hydrolysis of chloroacetyl chloride under basic conditions.
  • Solution : Conduct reactions at low temperatures (0–5°C) and use anhydrous solvents.

Purification of Polar Intermediates

  • Challenge : High polarity of hydroxylated and aminated intermediates complicates isolation.
  • Solution : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage Reference
Quinoline Synthesis Betti Reaction 60–75 One-pot, no metal catalysts
Etherification Williamson Ether Synthesis 70–85 Scalable, high efficiency
Amidation Schotten-Baumann 80–90 Rapid, low cost

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-fluorophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, and how is purity validated?

  • Methodology : Multi-step organic synthesis typically involves coupling 2-chloro-N-(fluorophenyl)acetamide intermediates with quinoline derivatives under nucleophilic substitution conditions. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Final purity is confirmed using reverse-phase HPLC with UV detection (λ = 254 nm), while structural integrity is verified via 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm). 19F^{19}F-NMR confirms the fluorine substituent’s position .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1680 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+^+ at m/z 409.18) .

Q. How is X-ray crystallography applied to resolve the compound’s three-dimensional structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed on crystals grown via slow evaporation. Data collection uses a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Structures are refined using SHELXL, with hydrogen bonds (e.g., N–H···O) and dihedral angles (e.g., 87.19° between quinoline and fluorophenyl rings) analyzed for conformational stability .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reactivity?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior. The Colle-Salvetti correlation-energy formula aids in estimating electron density distributions, which correlate with experimental UV-Vis spectra . Solvent effects are incorporated using the polarizable continuum model (PCM) .

Q. What strategies address contradictions in crystallographic or spectroscopic data?

  • Methodology :

  • Crystallographic Validation : Use the R-factor (e.g., R1<0.05R_1 < 0.05) and data-to-parameter ratios (>15:1) to assess refinement quality. Suspected twinning or disorder is resolved using PLATON’s ADDSYM algorithm .
  • Spectroscopic Discrepancies : Compare experimental NMR shifts with computed values (GIAO method) or cross-validate using 2D NMR (e.g., HSQC, HMBC) .

Q. How can synthetic yield be optimized in multi-step reactions?

  • Methodology :

  • Reaction Optimization : Design of experiments (DoE) evaluates variables (e.g., temperature, catalyst loading). For example, palladium-catalyzed coupling steps may require inert atmospheres and ligands like PPh3_3 to enhance efficiency .
  • Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity .

Q. What advanced techniques study the compound’s interaction with biological targets?

  • Methodology :

  • Fluorescence Quenching : Monitor binding to metal ions (e.g., Cd2+^{2+}) via fluorescence spectroscopy, as seen in quinoline-based sensors. Stern-Volmer plots quantify binding constants (KsvK_{sv}) .
  • Molecular Docking : Autodock Vina simulates interactions with enzymes (e.g., kinases), using crystal structures from the PDB to identify key binding residues .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., konk_{on}, koffk_{off}) for protein-ligand interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology :

  • Benchmarking : Compare DFT-calculated NMR shifts with experimental values. Deviations >0.5 ppm suggest conformational flexibility or solvent effects unaccounted for in simulations .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to model solvent interactions and thermal motion, which influence experimental spectra .

Q. Why might crystallographic bond lengths differ from DFT-optimized geometries?

  • Methodology : Solid-state effects (e.g., crystal packing forces) can distort bond lengths vs. gas-phase DFT models. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) that impact geometry .

Tables

Table 1 : Key Crystallographic Data for this compound

ParameterValueSource
Space groupP212121P2_12_12_1
Unit cell dimensionsa=6.6028A˚a = 6.6028 \, \text{Å}, b=14.9207A˚b = 14.9207 \, \text{Å}, c=16.3505A˚c = 16.3505 \, \text{Å}
Dihedral angle (quinoline/fluorophenyl)87.19°
Hydrogen bondsO–H···N (2.89 Å), N–H···O (2.76 Å)

Table 2 : Optimized Reaction Conditions for Key Synthesis Steps

StepConditionsYield
Quinoline functionalizationPd(OAc)2_2, PPh3_3, K2 _2CO3_3, DMF, 110°C72%
Amide couplingEDC/HOBt, DCM, rt85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.